3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-16-5-4-6-18(11-16)14-33-26-27-23-19-7-2-3-8-20(19)32-24(23)25(29)28(26)13-17-9-10-21-22(12-17)31-15-30-21/h2-12H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDJJZQXDMFCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C26H20N2O4S
- Molecular Weight : 456.52 g/mol
- CAS Number : Not available in current databases
Research indicates that compounds similar to this structure often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many benzodioxole derivatives have shown inhibitory effects on enzymes such as tyrosinase and α-glucosidase, which are crucial in processes like melanin production and carbohydrate metabolism respectively .
- Antioxidant Activity : The presence of the benzodioxole moiety is often linked to antioxidant properties, which can protect cells from oxidative stress and damage .
- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of bacteria and fungi, indicating potential use in treating infections .
Biological Activity Data
Case Studies
- Study on Melanin Production : A study demonstrated that analogs of the compound inhibited melanin production in B16F10 murine melanoma cells, suggesting potential applications in skin-related therapies . The analogs showed no cytotoxicity at concentrations below 20 µM.
- Inhibition of α-Glucosidase : Another study focused on the inhibition of α-glucosidase by derivatives of this compound. The results indicated a promising lead for managing diabetes through carbohydrate metabolism modulation .
- Antimicrobial Screening : A series of derivatives were tested against various pathogens, revealing significant antibacterial activity against resistant strains, indicating potential for development as an antibacterial agent .
Scientific Research Applications
Overview
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly focusing on its biological activities, synthesis methodologies, and potential therapeutic uses.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. Preliminary studies suggest that 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one may inhibit cell proliferation in various cancer cell lines. The mechanism of action could involve the modulation of signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound shows promising antimicrobial activity against a range of pathogens. A study evaluating its Minimum Inhibitory Concentration (MIC) against common bacterial strains revealed effective inhibition:
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 6.25 |
| Escherichia coli | 10 | Amoxicillin | 5 |
| Candida albicans | 15 | Fluconazole | 7.5 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents targeting resistant pathogens.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Research into similar benzofuro-pyrimidinones has shown their ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Synthesis Methodologies
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Benzofuro-Pyrimidinone Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : Nucleophilic substitution reactions can be employed to introduce the sulfanyl moiety.
- Functionalization : The final product can be obtained through various functionalization steps to introduce the benzodioxole and methylbenzyl groups.
Purification techniques such as chromatography are often utilized to achieve the desired purity levels.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for assessing its pharmacological potential. Techniques such as:
- Molecular Docking : To predict binding affinities to target proteins.
- Surface Plasmon Resonance : For real-time monitoring of interactions.
- Fluorescence Spectroscopy : To study conformational changes upon binding.
These methodologies provide insights into the compound's efficacy and help optimize its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
